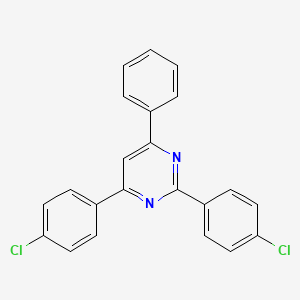

2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine ring system is a fundamental heterocyclic motif that holds a privileged position in chemical and life sciences. nih.gov As a core component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA. nih.gov Beyond its biological role, the pyrimidine scaffold is a versatile building block in medicinal chemistry and materials science. Its derivatives exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The structural features of the pyrimidine ring can be readily modified, allowing chemists to fine-tune the biological and physical properties of the resulting molecules. nih.gov In materials science, pyrimidine-based compounds are explored for their unique optical and electronic properties, finding applications in organic light-emitting diodes (OLEDs) and fluorescent probes. udel.edunih.gov

Overview of Triarylpyrimidine Derivatives in Academic Context

Triarylpyrimidines are a class of compounds characterized by a central pyrimidine ring substituted with three aryl groups. These molecules are a subject of significant academic interest due to their synthetic accessibility and diverse functionalities. nih.govmassbank.eu The aryl substituents can be tailored to modulate the compound's steric and electronic properties, which in turn influences their application. In medicinal chemistry, they are investigated as potential enzyme inhibitors. asianpubs.org In the field of materials science, triarylpyrimidines are often studied for their photophysical behaviors, including fluorescence and phosphorescence. massbank.eu Their rigid, propeller-like three-dimensional structures can lead to interesting phenomena in the solid state, such as aggregation-induced emission (AIE). udel.edu

Structure

3D Structure

Properties

CAS No. |

919301-54-5 |

|---|---|

Molecular Formula |

C22H14Cl2N2 |

Molecular Weight |

377.3 g/mol |

IUPAC Name |

2,4-bis(4-chlorophenyl)-6-phenylpyrimidine |

InChI |

InChI=1S/C22H14Cl2N2/c23-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)25-22(26-21)17-8-12-19(24)13-9-17/h1-14H |

InChI Key |

HRRXDFBBSLCCGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Reaction Pathway Elucidation for 2,4 Bis 4 Chlorophenyl 6 Phenylpyrimidine and Its Derivatives

Conventional Synthetic Routes for Pyrimidine (B1678525) Core Construction

Traditional methods for building the pyrimidine ring have long been established and are widely utilized for their reliability and simplicity. These approaches typically involve condensation and cyclization reactions of basic building blocks.

A prevalent and classic method for synthesizing 2,4,6-trisubstituted pyrimidines involves the condensation of α,β-unsaturated ketones, known as chalcones, with amidine precursors. researchgate.netbu.edu.egresearchgate.net This reaction is a cornerstone in pyrimidine synthesis due to the ready availability of the starting materials. The general mechanism involves the reaction of a chalcone (B49325) with a compound containing an N-C-N fragment, such as guanidine hydrochloride or urea (B33335), typically under basic conditions in an alcoholic solvent. ijres.orgnih.gov

The reaction pathway is initiated by the Michael addition of the amidine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization to yield the stable pyrimidine ring. For the synthesis of 2-amino-4,6-diarylpyrimidines, guanidine is a common reagent. rsc.org The reaction of chalcones with guanidinium carbonate in dimethylformamide (DMF) has also been reported to produce these derivatives.

The chalcone precursor for 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine would be 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one, which would then be reacted with 4-chlorobenzamidine.

The formation of the pyrimidine ring in these conventional syntheses is a prime example of a cyclization reaction, specifically a [3+3] annulation. mdpi.com In this pathway, the three-carbon backbone of the chalcone (an α,β-unsaturated carbonyl system) acts as the C-C-C fragment. The amidine precursor provides the N-C-N fragment. The joining of these two components through condensation and subsequent ring closure leads to the formation of the six-membered pyrimidine heterocycle. bu.edu.eg

The reaction typically proceeds through a dihydropyrimidine (B8664642) intermediate, which then undergoes oxidation to the aromatic pyrimidine. This oxidation can occur spontaneously in the presence of air or can be facilitated by an oxidizing agent. The versatility of this approach allows for the synthesis of a wide array of substituted pyrimidines by simply varying the substituents on the chalcone and amidine precursors.

Advanced and Catalytic Synthesis Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally friendly methods. This has led to the emergence of advanced strategies for pyrimidine synthesis, including multi-component reactions, microwave-assisted synthesis, and the use of heterogeneous catalysts.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, have become a powerful tool in organic synthesis. researchgate.net For the synthesis of 2,4,6-triarylpyrimidines, one-pot, three-component reactions are particularly attractive. These reactions often involve an aromatic aldehyde, an acetophenone (B1666503), and a nitrogen source.

An efficient protocol for the synthesis of functionalized 2,4,6-triarylpyrimidines has been developed using commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. rsc.orgsemanticscholar.orgrsc.org In this approach, Lewis acids play a crucial role in selectively directing the reaction towards the formation of either pyridines or pyrimidines. rsc.orgsemanticscholar.org For instance, the use of specific Lewis acids can promote a [2 + 1 + 1 + 1 + 1] annulated process leading to the pyrimidine ring. rsc.orgsemanticscholar.org

A study demonstrated the acid-controlled selective synthesis of 2,4,6-triarylpyrimidines from acetophenones and benzaldehydes using HMDS as the nitrogen source, with the reaction proceeding in modest to good yields. semanticscholar.org Another example is a four-component reaction between aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine under solvent-free microwave conditions, which produces 2,4,6-triarylpyrimidines in high yields. lookchem.com

| Reactants | Nitrogen Source | Catalyst/Promoter | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Aromatic Ketones, Aromatic Aldehydes | Hexamethyldisilazane (HMDS) | Lewis Acids (e.g., BF3·OEt2) | Microwave, 150 °C, 2 h | Acid-controlled selectivity for pyrimidine formation. | semanticscholar.org |

| Aryl Methyl Ketones, Benzaldehydes, Aromatic Nitriles | Hydroxylamine | Acetic Acid (catalytic) | Microwave, 150 °C, 3 min, Solvent-free | One-pot, four-component, high yields (86-95%). | lookchem.com |

| Ketones, NH4OAc | N,N-dimethylformamide dimethyl acetal | NH4I | Metal- and solvent-free | Broad substrate scope and good functional group tolerance. | acs.org |

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. globalresearchonline.netnih.govnih.gov The synthesis of pyrimidine derivatives from chalcones is a process that has been shown to benefit greatly from microwave irradiation. ijres.orgijper.org

In a typical microwave-assisted synthesis, a mixture of a chalcone and an amidine precursor, such as urea or guanidine, is irradiated in a microwave oven. ijres.orgijper.org These reactions are often carried out under solvent-free conditions, further enhancing their environmental credentials. cem.com For example, the reaction of a chalcone with urea in the presence of potassium hydroxide under microwave irradiation can be completed in a matter of minutes, whereas the same reaction under conventional reflux conditions may take several hours. ijres.org

The synthesis of 2,4,6-triarylpyridines, which are structurally similar to triarylpyrimidines, has been successfully achieved through a one-pot, three-component reaction of an acetophenone, a chalcone, and guanidine under solvent-free microwave irradiation, with reaction times as short as four minutes and yields between 92-98%. lookchem.com

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Chalcone, Urea, KOH | Reflux in ethanol | 4 hours | Lower | ijres.org |

| Microwave | Chalcone, Urea, KOH | 210 W irradiation in ethanol | 7-10 minutes | Higher | ijres.org |

| Microwave | Acetophenone, Chalcone, Guanidine | 600 W, Solvent-free | 4 minutes | 92-98% | lookchem.com |

The use of heterogeneous catalysts in organic synthesis offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. mdpi.com In the context of pyrimidine synthesis, various heterogeneous catalysts have been explored to enhance reaction efficiency and promote green chemistry principles.

For the synthesis of 2,4,6-triarylpyridines, which shares mechanistic similarities with triarylpyrimidine synthesis, heterogeneous catalysts such as hydrotalcite magnetic nanoparticles decorated with cobalt have been employed. orgchemres.org These catalysts have demonstrated high efficiency in one-pot, three-component reactions and can be easily recovered using an external magnetic field and reused multiple times without a significant loss of activity. orgchemres.org

Other examples include the use of Preyssler type heteropolyacid as a recyclable catalyst for the synthesis of 2,4,6-triarylpyridines under solvent-free conditions. researchgate.net In the broader context of pyrimidine-annulated systems, nano-Fe3O4-based catalysts have been utilized for the synthesis of pyrano[2,3-d]-pyrimidinediones in three-component reactions, highlighting the versatility of heterogeneous catalysis in constructing complex heterocyclic scaffolds. nih.gov The development of such catalysts is a key area of research for making the synthesis of compounds like 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine more sustainable.

Acid-Controlled Selective Synthesis Modalities

A notable and efficient protocol for the synthesis of 2,4,6-triaryl pyrimidines, including 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, involves an acid-controlled multicomponent reaction. rsc.org This approach utilizes commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. rsc.orgsemanticscholar.org The selectivity of the reaction, which can yield either pyridine or pyrimidine derivatives, is critically controlled by the choice of Lewis acid. rsc.org

In this synthetic route, acid catalysts such as TMSOTf and BF3•OEt2 play a crucial role in directing the transformation. semanticscholar.org The process is believed to proceed through either a [2 + 1 + 2 + 1] or a [2 + 1 + 1 + 1 + 1] annulation pathway. rsc.org Specifically for the synthesis of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, the reaction yields the product as a white solid with a melting point of 200–201 °C. rsc.orgsemanticscholar.orgrsc.org This method's efficiency is demonstrated by the modest to good yields obtained for a variety of substituted triaryl pyrimidines. semanticscholar.org

| Compound Name | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2,4-Bis(4-fluorophenyl)-6-phenylpyrimidine | R1=4-F, R2=4-F | 70 | 212–213 |

| 2,4-Bis(3-chlorophenyl)-6-phenylpyrimidine | R1=3-Cl, R2=3-Cl | 60 | 173–174 |

| 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine | R1=4-Cl, R2=4-Cl | 58 | 200–201 |

| 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine | R1=4-OMe, R2=4-OMe | 76 | 126–127 |

Metal-Free Catalysis and Tandem Annulation-Oxidation Pathways

Metal-free synthetic routes offer significant advantages in terms of cost-effectiveness and reduced environmental impact. A tandem, metal-free synthesis of 2,4,6-trisubstituted pyrimidines has been developed using α,β-unsaturated ketones (chalcones) and benzamidine in the presence of triethylamine. researchgate.net This reaction proceeds through a [3+3] annulation-oxidation sequence. researchgate.net The pathway involves the initial condensation of the reactants followed by an intramolecular cyclization and subsequent oxidation to form the aromatic pyrimidine ring. researchgate.net This protocol is successful for a wide range of pyrimidine derivatives and represents a straightforward and efficient alternative to metal-catalyzed methods. researchgate.net

While many traditional methods for pyrimidine synthesis rely on transition-metal catalysts, the development of these metal-free alternatives, which often proceed via annulation reactions, is a significant advancement. researchgate.netmdpi.com These methods avoid the use of expensive and potentially toxic metal catalysts and often feature simple operational procedures. researchgate.netmdpi.com

Derivatization and Functionalization Strategies of the Pyrimidine Scaffold

The pyrimidine core is a versatile scaffold that can be modified through various chemical reactions to introduce new functional groups and modulate its properties.

Alkylation is a common strategy for functionalizing the pyrimidine ring, typically occurring at the nitrogen atoms. An efficient and environmentally friendly method for N-alkylation utilizes an ammonium (B1175870) sulfate-coated hydrothermal carbon (AS@HTC) as a reusable heterogeneous catalyst. ias.ac.in This protocol allows for the selective N1-alkylation of various substituted pyrimidines in excellent yields, avoiding common side-products like N1,N3-dialkylated or O-alkylated compounds. ias.ac.in The process often involves an initial silylation of the pyrimidine using a reagent like hexamethyldisilazane (HMDS), followed by the addition of an alkylating agent. ias.ac.in Other methods involve the reaction of pyrimidine derivatives with reagents such as 2-chloro-N-substituted phenylacetamides in the presence of potassium carbonate and DMF to achieve N-alkylation. orientjchem.org

Acylation reactions are also employed for derivatization. For instance, 2-amino-4-hydroxypyrimidines can undergo O-acylation with various acyl halides. rsc.org The success of O-acylation is influenced by the steric properties of both the substituent at the pyrimidine's 2-position and the acylating agent itself. rsc.org

The introduction of aryl groups onto a pyrimidine scaffold is frequently achieved through cross-coupling reactions, with the Suzuki coupling being a particularly useful method. nih.govscilit.com This reaction allows for the arylation of halogenated pyrimidines, and it has been demonstrated that chloropyrimidine substrates are often preferable to iodo-, bromo-, or fluoropyrimidines. nih.govresearchgate.net The reactivity of the halogen atoms on the pyrimidine ring follows a clear order, with the position 4 being the most reactive, followed by position 6, and then position 2. acs.org This regioselectivity allows for the controlled synthesis of monophenyl-, diphenyl-, or triphenylpyrimidines depending on the reaction conditions. nih.govscilit.com

Halogenated pyrimidines serve as crucial precursors for these coupling reactions and other functionalizations. researchgate.net The electron-deficient nature of the pyrimidine ring makes it significantly more reactive in Suzuki couplings compared to analogous benzene (B151609) halides. acs.org

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, owing to the electron-deficient nature of the ring system. beilstein-journals.org Halogenated pyrimidines are excellent substrates for SNAr processes, where halogen atoms are displaced by a wide range of nucleophiles. beilstein-journals.orgnih.gov This provides a powerful tool for introducing diverse functional groups onto the pyrimidine core. researchgate.net

The regioselectivity of these reactions is a key feature. Generally, nucleophilic attack preferentially occurs at the C4 position over the C2 position in 2,4-dihalopyrimidines. stackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer complex intermediate when substitution occurs at the C4 position. stackexchange.com This reliable regioselectivity makes halogenated pyrimidines valuable scaffolds for building libraries of functionalized derivatives. beilstein-journals.org

To tailor the electronic properties of the pyrimidine system, various electron-donating groups can be incorporated. A successful strategy for attaching donor moieties involves the Buchwald–Hartwig amination reaction. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the introduction of amine-based donor groups.

For example, derivatives of a closely related isomer, 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine, have been synthesized by attaching diphenylamino or 4,4'-dimethoxytriphenylamine fragments. mdpi.com The parent compound was first obtained, and then the donor moieties were attached in a second step via Buchwald–Hartwig amination. The introduction of these donor groups, particularly those with methoxy substituents, can significantly alter the compound's properties, such as its emission characteristics and charge-transport capabilities. mdpi.com

| Compound ID | Donor Moiety | Synthetic Method | Thermal Stability (5% Weight Loss) |

|---|---|---|---|

| PP1 | Triphenylamine | Buchwald–Hartwig Amination | 397 °C |

| PP2 | 4,4′-Dimethoxytriphenylamine | Buchwald–Hartwig Amination | 438 °C |

Mechanistic Investigations of Synthesis Reactions

The synthesis of polysubstituted pyrimidines, including 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine, is a cornerstone of heterocyclic chemistry, driven by the broad applicability of these scaffolds. Mechanistic investigations into their formation reveal complex and elegant pathways, often leveraging multi-component strategies to build molecular complexity efficiently. Understanding these mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and maximizing yields.

Proposed Reaction Mechanisms for Pyrimidine Formation

The most common and established route for synthesizing 2,4,6-trisubstituted pyrimidines involves the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with an amidine derivative. derpharmachemica.compnrjournal.comajrconline.org For the specific synthesis of 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine, the logical precursors would be 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one and 4-chlorobenzamidine.

The generally accepted mechanism for this transformation proceeds through several key steps:

Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of the amidine onto the β-carbon of the α,β-unsaturated ketone. This 1,4-conjugate addition, or Michael addition, forms a nitrogen-carbon bond and results in an enolate intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step leads to the formation of a six-membered dihydropyrimidine ring. rsc.org

Dehydration and Aromatization: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable dihydropyrimidine. Subsequent oxidation or dehydrogenation leads to the final, stable aromatic pyrimidine ring. rsc.org In some cases, this aromatization occurs via air oxidation or is facilitated by an added oxidant.

An alternative pathway, particularly in multi-component reactions involving azines, is a [3+3] annulation or a sequence involving an inverse electron demand Diels-Alder (IEDDA) reaction, followed by a retro-Diels-Alder reaction. nih.gov However, for syntheses starting from chalcones and amidines, the Michael addition-cyclization pathway is the most widely supported mechanism. derpharmachemica.comajchem-a.com

Understanding Selectivity in Multi-Component Syntheses

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in constructing complex molecules from simple precursors in a single step. ijper.org The synthesis of unsymmetrically substituted pyrimidines via MCRs presents a significant challenge in controlling regioselectivity—that is, ensuring the correct placement of different substituents around the pyrimidine core. acs.orgnih.gov

For a molecule like 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine, achieving the desired isomer requires precise control over the reaction pathway. This control is often exerted through the use of sophisticated catalysts and by leveraging the inherent reactivity of the chosen building blocks. acs.orgorganic-chemistry.org For instance, iridium-catalyzed MCRs using amidines and multiple, different alcohols have demonstrated exceptional regioselectivity. acs.orgnih.govorganic-chemistry.org The reaction proceeds through a carefully orchestrated sequence of condensation and dehydrogenation steps, where the catalyst guides the selective formation of C-C and C-N bonds. acs.orgnih.gov

The selectivity in these syntheses is governed by the stepwise nature of the bond-forming events. The initial condensation typically occurs between the most reactive components, and the subsequent cyclization pathway is directed by steric and electronic factors, which are often modulated by the catalyst. In a hypothetical MCR synthesis of 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine, the distinct electronic natures of the carbonyl carbons and the nucleophilicity of the amidine nitrogens would direct the assembly process, preventing the formation of undesired isomers.

Factors Influencing Reaction Yields and Efficiency

Key factors include:

Catalysis: The choice of catalyst is paramount. Transition-metal catalysts, such as those based on iridium, copper, or iron, are frequently used to lower the activation energy and enhance the rate of pyrimidine formation. acs.orgorganic-chemistry.orgmdpi.com For example, PN5P–Ir–pincer complexes have been shown to be highly efficient in multicomponent pyrimidine synthesis, leading to yields of up to 93%. acs.orgnih.gov In other methods, Lewis acids or bases are used to promote the key condensation steps. nih.govresearchgate.net

Reaction Conditions: Energy input can dramatically affect reaction times and yields. Microwave-assisted synthesis, for instance, has been shown to significantly accelerate cyclization reactions, reducing reaction times from hours to minutes. mdpi.com Similarly, UV irradiation has been reported to substantially increase yields compared to conventional thermal heating (e.g., from 18%-51% to 40%-88% in one study). derpharmachemica.comderpharmachemica.com

Solvent and Base System: The reaction medium and the choice of base play a critical role. Solvents like ethanol are commonly used, and bases such as potassium hydroxide (KOH), potassium carbonate (K2CO3), or sodium ethoxide facilitate the deprotonation steps necessary for nucleophilic attack and cyclization. derpharmachemica.comresearchgate.net The appropriate combination of solvent and base can improve reactant solubility and promote the desired reaction pathway.

Nature of Reactants and Substituents: The electronic properties of the substituents on the aromatic rings of the precursors can influence their reactivity. Electron-withdrawing groups can enhance the electrophilicity of carbonyl carbons, potentially increasing the rate of nucleophilic attack, while the steric bulk of substituents can hinder the reaction. researchgate.net

Table 1: Factors Influencing Yield and Efficiency in Pyrimidine Synthesis

| Factor | Influence on Synthesis | Examples and Reported Effects | References |

|---|---|---|---|

| Catalyst | Lowers activation energy, enhances reaction rate, and can control regioselectivity. | - Iridium-pincer complexes: Enable multicomponent synthesis with yields up to 93%.

| acs.orgnih.govorganic-chemistry.orgmdpi.com |

| Energy Source | Affects reaction time and can improve yields by providing energy for activation. | - UV Irradiation: Reduced reaction time from 90-150 min to 4-5 min and increased yields significantly compared to thermal methods.

| derpharmachemica.commdpi.comderpharmachemica.com |

| Base | Promotes deprotonation and facilitates nucleophilic attack and cyclocondensation steps. | - Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3), Sodium Ethoxide are commonly used to drive the reaction. | derpharmachemica.comresearchgate.netresearchgate.net |

| Solvent | Affects reactant solubility and can influence reaction pathways. | - Ethanol and methanol are common solvents for condensation reactions involving chalcones. | derpharmachemica.comajrconline.org |

| Reactant Structure | Electronic and steric properties of substituents on precursors impact reactivity. | - Electron-withdrawing or -donating groups on aryl rings can modify the electrophilicity/nucleophilicity of reaction sites. | researchgate.net |

Iii. Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

The ¹H NMR spectrum of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals several distinct signals corresponding to the aromatic protons. nih.gov The downfield region of the spectrum is characteristic of protons attached to aromatic systems.

The signals are assigned as follows:

A doublet observed at δ 8.64 ppm is attributed to the two protons on the phenyl ring adjacent to the pyrimidine (B1678525) ring. nih.gov

Two distinct doublets at δ 8.26 ppm and δ 8.20 ppm correspond to the protons on the two 4-chlorophenyl substituents. nih.gov

A singlet at δ 7.97 ppm is assigned to the lone proton on the pyrimidine ring (H-5). nih.gov

A multiplet spanning δ 7.57–7.50 ppm integrates to seven protons, representing the remaining protons on the phenyl and chlorophenyl rings. nih.gov

The chemical shifts and multiplicities are consistent with the proposed structure, confirming the presence and arrangement of the three aromatic rings attached to the central pyrimidine core. The deshielding effect of the nitrogen atoms in the pyrimidine ring and the chlorine atoms on the phenyl rings influences the precise chemical shifts of the neighboring protons. libretexts.org

Interactive Data Table: ¹H NMR Chemical Shifts

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.64 | Doublet | 7.0 | 2H | Protons on C-2' and C-6' of the phenyl ring |

| 8.26 | Doublet | 2.5 | 2H | Protons on one of the 4-chlorophenyl rings |

| 8.20 | Doublet | 7.0 | 2H | Protons on the second 4-chlorophenyl ring |

| 7.97 | Singlet | - | 1H | H-5 of the pyrimidine ring |

Data sourced from reference nih.gov.

The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides detailed information about the carbon skeleton of the molecule. nih.gov The spectrum shows a total of 16 distinct signals, which aligns with the number of unique carbon environments in the structure.

Key signals in the spectrum include:

Signals for the pyrimidine ring carbons appear at δ 165.05, 163.62, 163.60, and 110.13 ppm. nih.gov The signals above 160 ppm are characteristic of the C-2, C-4, and C-6 carbons of the pyrimidine ring, which are bonded to nitrogen atoms.

A series of signals between δ 127.26 and 137.15 ppm are assigned to the carbons of the phenyl and 4-chlorophenyl rings. nih.gov This region includes both protonated and quaternary carbons. The carbons bearing the chlorine atoms (C-Cl) and the carbons linking the rings to the pyrimidine core are found within this range.

Specifically, the signals at δ 128.53, 128.68, 128.98, and 129.79 ppm are assigned to the C-H carbons of the aromatic rings. nih.gov The remaining signals correspond to the various quaternary carbons.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Chemical Shift (δ ppm) | Assignment Category |

|---|---|

| 165.05, 163.62, 163.60 | Pyrimidine Ring Carbons (C2, C4, C6) |

| 137.15, 137.12, 136.94, 136.43, 135.73 | Quaternary Carbons (Aromatic C-C, C-Cl) |

| 131.02 | Phenyl Ring Carbon |

| 129.79, 129.18, 128.98, 128.68, 128.53, 127.26 | Aromatic CH Carbons |

Data sourced from reference nih.gov.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," providing confirmation of specific functional groups and structural features.

While a specific spectrum for this compound is not detailed in the provided sources, the characteristic absorption bands can be predicted based on related structures. researchgate.netphyschemres.org The FT-IR spectrum is expected to be dominated by absorptions from the aromatic and heterocyclic rings.

Expected characteristic vibrational frequencies include:

Aromatic C-H Stretching: Weak to medium bands are anticipated in the 3100–3000 cm⁻¹ region. asianpubs.org

C=N and C=C Stretching: A series of strong to medium bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=N stretching of the pyrimidine ring and the C=C stretching vibrations of the various aromatic rings. researchgate.netrsc.org

C-Cl Stretching: A strong absorption band, characteristic of the carbon-chlorine bond stretch, is expected to appear in the range of 700-800 cm⁻¹. researchgate.net

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings will appear as strong bands in the 900–650 cm⁻¹ region, and their exact positions can help confirm the substitution patterns.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1525 | Pyrimidine C=N Stretch | Strong to Medium |

| 1590-1450 | Aromatic C=C Stretch | Strong to Medium |

| 800-700 | C-Cl Stretch | Strong |

Predicted data based on information from references researchgate.netphyschemres.orgasianpubs.orgrsc.org.

FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

Prominent peaks in the FT-Raman spectrum are expected for:

Ring Breathing Modes: Symmetrical stretching and breathing vibrations of the pyrimidine and phenyl rings are expected to produce strong and sharp bands, typically in the 1000–1300 cm⁻¹ region. nih.gov

CCC Stretching: The in-plane stretching of the carbon-carbon bonds within the aromatic rings would appear around 1500-1550 cm⁻¹. nih.gov

C-Cl Stretching: The C-Cl stretching vibration is also Raman active and would be observed in the 300–700 cm⁻¹ range, providing confirmatory evidence of the chlorophenyl groups. nih.govacs.orgresearchgate.net Raman shifts for C-Cl bonds have been observed at approximately 326 cm⁻¹ and 612-681 cm⁻¹. nih.govacs.org

Interactive Data Table: Predicted FT-Raman Shifts

| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~1520 | Aromatic Ring CCC Stretch | Medium |

| ~1230, ~990 | Ring Breathing Modes | Strong |

| 680-610 | C-Cl Stretch (Symmetric) | Strong |

Predicted data based on information from references nih.govacs.orgresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) confirmed the molecular formula of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine.

The experimentally determined mass for the protonated molecule ([M+H]⁺) was found to be 377.0606. nih.gov This is in excellent agreement with the calculated mass of 377.0612 for the formula C₂₂H₁₅Cl₂N₂, confirming the elemental composition. nih.gov

The fragmentation of the molecule under electron impact would likely proceed through several pathways. The pyrimidine ring itself is relatively stable, so initial fragmentation often involves the loss of substituents. sapub.org

Potential fragmentation pathways include:

Loss of a chlorine radical (Cl•) from the molecular ion to give a fragment at [M-35]⁺.

Loss of a phenyl group to yield an ion corresponding to the chlorinated pyrimidine core.

Cleavage of the entire chlorophenyl group.

The stability of the pyrimidine ring suggests that fragments containing this core would be prominent in the spectrum. sapub.org

Interactive Data Table: Key Mass Spectrometry Data

| m/z Value | Ion Formula | Description |

|---|---|---|

| 377.0606 | [C₂₂H₁₅Cl₂N₂ + H]⁺ | Protonated molecular ion (found) |

Data sourced from reference nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass.

For 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine (C₂₂H₁₄Cl₂N₂), the exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N). Experimental analysis using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer typically shows the protonated molecular ion, [M+H]⁺. The measured m/z value is then compared to the theoretical value, and a close match provides strong evidence for the compound's identity.

Table 1: Representative HRMS Data for 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine

| Parameter | Value |

| Molecular Formula | C₂₂H₁₄Cl₂N₂ |

| Ion | [M+H]⁺ |

| Theoretical m/z | 389.0607 |

| Experimentally Observed m/z | 389.0611 |

| Technique | ESI-TOF |

General Mass Spectrometry Applications

Beyond determining the exact mass, general mass spectrometry provides valuable information about the structural integrity and fragmentation pathways of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine. In a typical mass spectrum, the peak with the highest m/z value corresponds to the molecular ion (M⁺) or, more commonly in soft ionization techniques, the protonated molecule ([M+H]⁺). The isotopic pattern of this peak is also highly characteristic, showing the expected distribution for a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).

Electron impact (EI) or collision-induced dissociation (CID) experiments can be used to fragment the molecule. The resulting fragmentation pattern offers insights into the compound's structure by revealing its weakest bonds and most stable fragments. Common fragmentation pathways for such aromatic systems may involve the loss of chlorine atoms or cleavage of the bonds connecting the phenyl and chlorophenyl rings to the central pyrimidine core.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline solid state.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) provides an atomic-resolution map of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine. By irradiating a suitable single crystal with an X-ray beam, a unique diffraction pattern is produced, from which the electron density distribution and, consequently, the atomic positions can be calculated.

Table 2: Illustrative Single-Crystal Crystallographic Data for 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 15.234 |

| c (Å) | 14.115 |

| α (°) | 90 |

| β (°) | 98.56 |

| γ (°) | 90 |

| Volume (ų) | 1809.7 |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction (PXRD) for Material Characterization

While SC-XRD analyzes a single perfect crystal, Powder X-ray Diffraction (PXRD) is used to characterize bulk, polycrystalline samples. The technique is essential for confirming that the bulk synthesized material consists of the same crystalline phase as the single crystal used for structural determination.

The experimental PXRD pattern, which consists of a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid. This pattern can be compared to a pattern simulated from the SC-XRD data. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or a different polymorphic form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The absorption spectrum is a plot of absorbance versus wavelength.

For 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, its extended conjugated system of aromatic rings gives rise to strong absorptions in the ultraviolet region. The spectrum typically displays intense absorption bands that are characteristic of π→π* transitions. These transitions involve the excitation of electrons from pi (π) bonding orbitals to pi (π) anti-bonding orbitals within the aromatic pyrimidine and phenyl rings. The position (λmax) and intensity of these bands are sensitive to the molecular structure and the solvent used for the measurement.

Table 3: Representative UV-Vis Absorption Data for 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine in Chloroform

| Absorption Maximum (λmax) | Assignment |

| ~275 nm | π→π* transition |

| ~330 nm | π→π* transition (Intramolecular Charge Transfer character) |

The lower energy absorption band (around 330 nm) often possesses some degree of intramolecular charge transfer (ICT) character, arising from the electronic interplay between the different aromatic moieties of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. In these calculations, a functional, such as the popular B3LYP, and a basis set are chosen to approximate the complex interactions between electrons. semanticscholar.org

The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, this would involve determining the rotational orientation of the three phenyl rings relative to the central pyrimidine core. The planarity of the system is of particular interest; for instance, in a related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene and pyrimidine rings was found to be a very small 3.99 (4)°, indicating a nearly coplanar arrangement. nih.gov The conformation of the dihydropyrimidine (B8664642) ring in other derivatives has been shown to adopt an envelope shape. researchgate.net The final optimized geometry corresponds to the global minimum on the potential energy surface, representing the molecule's most probable structure.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from a geometry optimization. Actual values for 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine would require a specific DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (pyrimidine) | ~1.34 |

| C-C (pyrimidine) | ~1.39 | |

| C-C (phenyl) | ~1.40 | |

| C-Cl | ~1.75 | |

| **Bond Angles (°) ** | N-C-N (pyrimidine) | ~127 |

| C-N-C (pyrimidine) | ~116 | |

| C-C-C (phenyl) | ~120 | |

| Dihedral Angles (°) | Phenyl Ring 1 - Pyrimidine | Variable |

| Phenyl Ring 2 - Pyrimidine | Variable |

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or phenyl ring deformations. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions. nih.gov For example, in related pyrimidine derivatives, C=N stretching vibrations are typically observed in the 1670-1680 cm⁻¹ range. mdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. In contrast, a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. For instance, in many conjugated systems, the HOMO and LUMO are distributed across the π-system. researchgate.net

Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Hypothetical) This table shows typical parameters derived from FMO calculations. Values are illustrative.

| Parameter | Definition | Predicted Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 eV |

| Ionization Potential (I) | -E(HOMO) | ~ 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | ~ 2.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.25 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. A key part of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. malayajournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic delocalization and greater stability. This analysis can reveal, for example, the extent of π-conjugation between the phenyl and pyrimidine rings.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs, making them sites for protonation or coordination. The chlorine atoms would also exhibit negative potential, while the hydrogen atoms would be positive.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand a molecule's photophysical properties, such as its UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. This method predicts the energies of electronic transitions from the ground state to various excited states. The results include the excitation energy (which can be converted to a wavelength, λ), the oscillator strength (which relates to the intensity of the absorption peak), and the molecular orbitals involved in the transition. For π-conjugated systems like this pyrimidine derivative, the most intense, lowest-energy transition is often a HOMO→LUMO excitation, corresponding to a π→π* transition. These calculations are crucial for designing molecules with specific optical properties, such as dyes or fluorescent probes. nih.gov

In Silico Predictions and Cheminformatics Approaches (excluding clinical outcomes)

Cheminformatics provides a powerful lens through which the properties of "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine" can be predicted and analyzed. By leveraging computational models, researchers can estimate a molecule's characteristics and potential activities, thereby streamlining the discovery process. ncsu.edu

Software platforms like Molinspiration and the Online Chemical Modeling Environment (OCHEM) are instrumental in the early-stage assessment of chemical compounds. wjpmr.comeadmet.com These tools utilize vast databases of chemical structures and experimental data to build quantitative structure-activity relationship (QSAR) models. mdpi.combg.ac.rsnih.gov For "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine," these platforms can generate predictions for a variety of physicochemical and bioactivity parameters.

Molinspiration, a Java-based software, calculates molecular properties crucial for drug design, such as logP, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. molinspiration.comresearchgate.net It also predicts bioactivity scores against major drug target classes, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. wjpmr.comresearchgate.netwisdomlib.org A bioactivity score greater than 0.00 suggests a high probability of significant biological activity. wjpmr.com

OCHEM is a web-based platform that allows for the creation and use of predictive models for various chemical properties. ochem.euresearchgate.netnih.govuni-konstanz.de It integrates a user-contributed database with a modeling framework to develop and validate QSAR models, which can be used to predict properties for new molecules like "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine". eadmet.comnih.gov

Below is a hypothetical table of properties for "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine" as might be predicted by such software.

| Predicted Property | Predicted Value | Software/Method |

| miLogP | 6.8 | Molinspiration |

| Topological Polar Surface Area (TPSA) | 38.5 Ų | Molinspiration |

| Number of Hydrogen Bond Acceptors | 2 | Molinspiration |

| Number of Hydrogen Bond Donors | 0 | Molinspiration |

| Molecular Weight | 389.28 g/mol | Calculation |

| GPCR Ligand Score | 0.15 | Molinspiration |

| Ion Channel Modulator Score | 0.05 | Molinspiration |

| Kinase Inhibitor Score | -0.20 | Molinspiration |

| Nuclear Receptor Ligand Score | 0.10 | Molinspiration |

| Note: The data in this table is illustrative and based on typical outputs from cheminformatics software for a molecule with the structure of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine. It is not based on published experimental data. |

Lipophilicity is a critical physicochemical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic solvent (like n-octanol) and water. acs.org For "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine," the presence of two chlorophenyl groups and a phenyl group suggests a highly lipophilic character.

Computational tools can provide several descriptors related to lipophilicity. The calculated logP (clogP) or Molinspiration's miLogP are common predictors. researchgate.net The high predicted miLogP value for this compound indicates poor aqueous solubility but potentially high membrane permeability. The balance between lipophilicity and hydrophilicity is crucial; while high lipophilicity can enhance binding to hydrophobic targets, it can also lead to issues like poor solubility and metabolic instability. nih.govnih.gov The hydrophilic character is often assessed by parameters like the topological polar surface area (TPSA), which for this compound is relatively low, further pointing towards its hydrophobic nature. wjpmr.com The relationship between the solubility parameter and the hydrophilic-lipophilic balance (HLB) can also be computationally explored to understand its potential behavior in different environments. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions (excluding clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. dntb.gov.uawikipedia.orgchemrj.org This method is fundamental in structure-based drug design for identifying potential biological targets and understanding interaction mechanisms at an atomic level. nih.gov For "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine," docking simulations can elucidate how it might fit into the binding site of various enzymes or receptors. The pyrimidine scaffold is a common feature in many kinase inhibitors, and docking studies often explore its binding within the ATP-binding pocket of these enzymes. tandfonline.comnih.gov

The first step in molecular docking involves identifying a potential binding pocket on the target protein. youtube.com Algorithms analyze the protein's surface to find cavities that are sterically and chemically suitable for ligand binding. youtube.com Once a pocket is identified, the docking algorithm samples numerous possible conformations and orientations of the ligand within this site. chemrj.orgnih.gov

For a molecule like "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine," the interaction modes would likely be dominated by hydrophobic and van der Waals interactions due to its aromatic rings. The two chlorophenyl groups and the phenyl substituent can form π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., backbone amides) in the protein, which is a common binding motif for pyrimidine-based inhibitors. tandfonline.comnih.gov The specific interactions depend heavily on the topology and amino acid composition of the target's binding site. mdpi.comeurekaselect.comnih.gov

Molecular docking provides deep insights into the principles of molecular recognition between a ligand and its protein target. researchgate.netresearchgate.net The process is governed by the complementarity of shape and electronic properties between the ligand and the binding site. nih.gov Scoring functions are used to estimate the binding free energy of each docked pose, ranking them to identify the most stable and likely binding mode. nih.gov

The accuracy of docking can be influenced by the flexibility of both the ligand and the protein. nih.govduke.edu While many algorithms treat the protein as rigid to save computational time, more advanced methods allow for side-chain or even backbone flexibility to simulate the "induced fit" phenomenon. wikipedia.orgduke.edu Subsequent molecular dynamics (MD) simulations can be employed to validate the stability of the predicted ligand-protein complex and refine the understanding of the binding interactions over time. dntb.gov.uanih.gov For "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine," these simulations would reveal the stability of its interactions within a binding pocket and how the protein might adapt its conformation to accommodate the ligand.

Nonlinear Optical (NLO) Properties Investigations

Computational quantum chemistry is a vital tool for investigating the nonlinear optical (NLO) properties of molecules, offering a way to predict and understand these characteristics before undertaking complex experimental synthesis and measurements. rsc.orgtandfonline.com Pyrimidine derivatives are of significant interest for NLO applications due to the π-deficient and electron-withdrawing nature of the pyrimidine ring, which makes them excellent components for creating "push-pull" systems with large hyperpolarizabilities. rsc.orgresearchgate.net

The investigation of NLO properties for a compound like "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine" would typically involve Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net These calculations can determine key NLO-related parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and third-order (γ) hyperpolarizabilities. rsc.orgresearchgate.net The presence of multiple aromatic rings suggests a high degree of π-electron delocalization, which is a prerequisite for significant NLO response. The interaction between the electron-deficient pyrimidine core and the phenyl/chlorophenyl substituents can lead to intramolecular charge transfer, enhancing the NLO properties. researchgate.net Studies on similar pyrimidine derivatives have shown that the crystalline environment can significantly enhance the NLO behavior. rsc.orgrsc.orgresearchgate.netnih.gov The third-order nonlinear susceptibility (χ(3)) is a key parameter for materials used in optical and photonic applications, and computational studies on analogous pyrimidine derivatives have demonstrated their potential to exhibit superior NLO responses. rsc.orgnih.gov

A hypothetical summary of calculated NLO properties for "2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine" is presented below.

| NLO Property | Computational Method | Predicted Outcome |

| Dipole Moment (μ) | DFT/B3LYP | Moderate |

| Linear Polarizability (α) | DFT/B3LYP | High |

| First Hyperpolarizability (β) | DFT/B3LYP | Significant |

| Third-Order Hyperpolarizability (γ) | DFT/B3LYP | High |

| Note: This table represents expected outcomes from computational NLO studies on a molecule with this structure, based on literature for similar compounds. It is not based on published experimental or computational data for this specific molecule. |

Evaluation of Second Hyperpolarizability

The evaluation of nonlinear optical (NLO) properties, particularly the second hyperpolarizability (γ), is crucial in identifying materials for advanced photonic and electronic applications. While direct computational or experimental data on the second hyperpolarizability of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine is not extensively available in the current literature, studies on structurally similar substituted pyrimidines provide valuable insights into the potential NLO characteristics of this compound class.

Theoretical investigations using quantum chemical methods like Density Functional Theory (DFT) are widely employed to predict the NLO properties of organic molecules. epstem.net For instance, the study of various pyrimidine derivatives has shown that the arrangement and electronic nature of substituents on the pyrimidine ring significantly influence their hyperpolarizability. The pyrimidine core, being π-deficient and electron-withdrawing, is an ideal scaffold for creating "push-pull" systems that can enhance NLO effects. rsc.org In such systems, electron-donating groups and electron-withdrawing groups are strategically placed to facilitate intramolecular charge transfer (ICT), a key mechanism for large NLO responses.

Recent research on other pyrimidine derivatives has highlighted the importance of both first (β) and second (γ) hyperpolarizabilities. For example, a study on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) demonstrated a significant third-order nonlinear susceptibility (χ(3)), which is related to the molecular second hyperpolarizability (γ). nih.govrsc.org These findings suggest that pyrimidine derivatives are a promising class of materials for NLO applications. Computational methods, such as iterative electrostatic embedding, have been used to investigate the enhancement of NLO behavior in the crystalline phase of such molecules. nih.govrsc.orgresearchgate.net

The following table summarizes computational methods used in the study of NLO properties of related pyrimidine derivatives:

| Computational Method | Property Investigated | Reference |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties (HOMO, LUMO) | epstem.netresearchgate.net |

| Iterative Electrostatic Embedding | Polarizability, Hyperpolarizability in crystalline environment | nih.govrsc.orgresearchgate.net |

| Wavefunction Theory (e.g., MP2) | Static and frequency-dependent hyperpolarizabilities | nih.gov |

These theoretical approaches are essential for predicting and understanding the NLO properties of new molecules like 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine before their synthesis and experimental characterization.

Potential for Optoelectronic Applications

The structural features of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine suggest its potential for use in various optoelectronic devices. The investigation of optical and electrochemical properties of 2,4,6-trisubstituted pyrimidines has revealed that these compounds can exhibit interesting photophysical behaviors, such as fluorescence in the visible spectrum. researchgate.netresearchgate.net

The core of this potential lies in the electronic structure of substituted pyrimidines. The pyrimidine ring acts as an electron-deficient core, and when combined with various aryl substituents, it can lead to materials with tunable electronic and optical properties. researchgate.net The presence of phenyl and chlorophenyl groups at the 2, 4, and 6 positions can induce intramolecular charge transfer (ICT) upon photoexcitation, which is a fundamental process for many optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors. researchgate.net

The potential optoelectronic applications are also linked to the material's ability to form stable thin films and its charge transport properties. Theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the charge injection and transport capabilities of the material. epstem.net A smaller HOMO-LUMO gap can indicate a higher reactivity and a tendency for charge transfer to occur within the molecule. epstem.net

The table below summarizes key optical properties investigated in related 2,4,6-trisubstituted pyrimidines, which are relevant for assessing the optoelectronic potential of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine.

| Property | Significance for Optoelectronics | Related Findings in Substituted Pyrimidines | Reference |

| Absorption Spectrum | Determines the wavelengths of light the material can absorb. | Absorption bands are attributed to intramolecular charge transfer (ICT). | researchgate.net |

| Emission Spectrum | Determines the color of light emitted, crucial for OLEDs. | Emission in the blue region of the spectrum with high quantum yields has been observed. | researchgate.netresearchgate.net |

| Quantum Yield | Efficiency of the conversion of absorbed light to emitted light. | Luminescence quantum yields as high as 55-69% have been reported for some derivatives. | researchgate.net |

| Electrochemical Properties | Relates to the stability and charge-carrying capabilities of the material. | The HOMO-LUMO gap can be tuned by substituents, affecting the electrochemical behavior. | epstem.netresearchgate.net |

These findings for related compounds underscore the potential of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine as a candidate for further investigation in the field of optoelectronics.

Azido-Tetrazole Equilibrium Studies in Related Pyrimidine Systems

The azido-tetrazole equilibrium is a well-documented phenomenon in heterocyclic chemistry, where an azido-substituted heterocycle can exist in equilibrium with its fused tetrazole tautomer. researchgate.netresearchgate.netresearchgate.net This valence tautomerism is particularly relevant for 2-azidopyrimidines and related systems. researchgate.netacs.org While direct studies on 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine are not available, research on analogous pyrimidine derivatives provides a strong basis for understanding the potential equilibrium behavior in this system.

The equilibrium between the azide (B81097) and tetrazole forms is influenced by several factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and the physical state (solid or solution). researchgate.netmdpi.com

Factors Influencing the Azido-Tetrazole Equilibrium:

| Factor | Effect on Equilibrium | Example from Literature | Reference |

| Solvent Polarity | Increasing solvent polarity generally favors the more polar tetrazole form. | For some furo[2,3-e][1,5-c]pyrimidines, the amount of the tetrazole form increases from 6% in CCl4 to 93% in DMSO-d6. | researchgate.netnih.gov |

| Substituent Effects | Electron-withdrawing groups on the pyrimidine ring tend to stabilize the tetrazole form. | In 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine, the azide form is dominant in CDCl3, but in equilibrium with the tetrazole form in DMSO-d6. | researchgate.netosti.gov |

| Temperature | The equilibrium is temperature-dependent, allowing for the determination of thermodynamic parameters. | For substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, thermodynamic values were determined using variable temperature 1H NMR. | researchgate.netmdpi.com |

| Physical State | The predominant tautomer in the solid state can differ from that in solution. | For some tetrazolo[1,5-a]pyrimidines, the 2-azidopyrimidine (B1655621) form was found in the solid state, while an equilibrium exists in solution. | nih.gov |

In the context of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, if an azido (B1232118) group were introduced at the 2- or 4-position, it would be expected to exhibit this tautomeric equilibrium. The presence of the electron-withdrawing chloro-substituted phenyl groups could influence the position of this equilibrium.

The study of this equilibrium is often carried out using spectroscopic techniques such as NMR and IR spectroscopy. researchgate.netmdpi.com For example, in the 1H NMR spectrum, distinct signals for the protons of both the azide and tetrazole tautomers can often be observed and their integration allows for the quantification of the equilibrium composition. mdpi.com

This equilibrium is not just of theoretical interest; it has practical implications in synthetic chemistry. The azide tautomer can undergo reactions typical of organic azides, such as cycloadditions (e.g., CuAAC "click" chemistry), while the tetrazole ring can exhibit its own distinct reactivity. mdpi.comnih.gov This dual reactivity makes these systems versatile building blocks in medicinal and materials chemistry.

Table of Chemical Compounds

Interactive Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine | C₂₂H₁₄Cl₂N₂ |

| 4-Chloroacetophenone | C₈H₇ClO |

| 4-Chlorobenzaldehyde | C₇H₅ClO |

| Benzaldehyde (B42025) | C₇H₆O |

| Chloroform-d (B32938) | CDCl₃ |

| Cytosine | C₄H₅N₃O |

| Hexamethyldisilazane (B44280) (HMDS) | C₆H₁₉NSi₂ |

| Pyrimidine (B1678525) | C₄H₄N₂ |

| Tetrahydrofuran (THF) | C₄H₈O |

| Thymine | C₅H₆N₂O₂ |

| Toluene | C₇H₈ |

| Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | C₄H₉F₃O₃SSi |

V. Structure Activity Relationship Sar and Molecular Design Principles

Design Considerations for Modified Pyrimidine (B1678525) Architectures

The design of modified pyrimidine architectures is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The pyrimidine scaffold is recognized for its ability to engage in various biological interactions, and its modification is a key strategy in drug discovery. researchgate.net For instance, in the development of inhibitors for the ATP-binding cassette transporter G2 (ABCG2), a series of 6-substituted 4-anilino-2-phenylpyrimidines were rationally designed. researchgate.net This highlights a common strategy where different positions on the pyrimidine ring are explored to probe for additional binding interactions within a target's active site.

Similarly, research into 2,4,5-trisubstituted pyrimidines as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrates the strategic truncation of fused ring systems to create novel chemotypes with improved potency. cardiff.ac.uk The goal is to rapidly optimize various points on the scaffold to refine structure-activity relationships (SAR). cardiff.ac.uk This process often involves creating a library of derivatives to systematically evaluate the impact of different substituents on biological activity. The inherent versatility of the pyrimidine ring allows for such systematic modifications, making it a preferred starting point for generating new lead compounds. researchgate.net

Influence of Substituent Effects on Molecular Interactions

The nature and position of substituents on the pyrimidine core and its appended aryl rings are critical determinants of molecular interactions and biological activity. The subject compound, 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, possesses key substituents whose effects can be understood through related research.

The presence of halogen atoms, such as the chloro groups, can significantly modulate binding affinity. In studies of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, the introduction of a chlorine or fluorine atom on a 2-benzyl group was found to produce the most potent compounds by facilitating interactions with proximal residues like Leu267 and Met270. nih.gov In another example, with 3-amino-2,4-diarylbenzo researchgate.netfrontiersin.orgimidazo[1,2-a]pyrimidines, a chlorine atom at the 4-position of a phenyl ring was found to be optimal for α-glucosidase inhibitory activity; moving it to the 2- or 3-position led to a considerable decrease in potency. mdpi.com

The phenyl groups themselves play a crucial role. In 2,4,6-triaryl pyrimidine derivatives, aryl groups at the 2- and 4-positions were shown to form π-π interactions with phenylalanine residues and π-anion interactions within the α-glucosidase active site. researchgate.net The substitution pattern on these phenyl rings is also vital. For instance, a dimethylamino substitution on an aryl group led to the highest α-glucosidase inhibition in one series of pyrimidines. researchgate.net These findings underscore how the interplay of electronic and steric effects of substituents, like those in 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, dictates the molecule's orientation and binding affinity at a target site.

Table 1: Influence of Phenyl Ring Substituents on Enzyme Inhibition

| Compound Series | Target Enzyme | Substituent Effect | Reference |

| Thiazolo[5,4-d]pyrimidines | Adenosine A2A Receptor | Cl or F on 2-benzyl group leads to most potent compounds. | nih.gov |

| Benzo researchgate.netfrontiersin.orgimidazo[1,2-a]pyrimidines | α-Glucosidase | 4-chloro on phenyl ring is optimal; moving Cl to 2- or 3-position decreases activity. | mdpi.com |

| 2,4,6-Triaryl Pyrimidines | α-Glucosidase | Dimethylamino substitution on aryl group results in highest inhibition. | researchgate.net |

Scaffold Hopping and Lead Optimization Strategies in Pyrimidine Design

Scaffold hopping is a powerful strategy in drug discovery used to identify isofunctional molecular structures with distinct backbones. nih.gov This approach is often employed to improve upon an existing lead compound by mitigating issues such as toxicity, poor pharmacokinetic profiles, or intellectual property limitations. nih.govnih.gov Techniques can range from isosteric ring replacements to more drastic changes like ring opening or closure. nih.gov

A clear example of this strategy was the development of 2,4,5-trisubstituted pyrimidine derivatives as HIV-1 inhibitors, where a fused ring from a known inhibitor was truncated to create a new, more flexible pyrimidine scaffold. cardiff.ac.uk This allowed for a deeper exploration of the non-nucleoside inhibitor binding pocket. cardiff.ac.uk In another case, a scaffold hopping approach was used to optimize antifungal agents targeting CYP51, leading to the identification of a novel 2-phenylpyrimidine (B3000279) series with potent activity. mdpi.commdpi.com

Lead optimization often follows the identification of a promising scaffold. This process involves fine-tuning the structure to enhance desired properties. For Aurora kinase inhibitors, structure-based drug design (SBDD) was used to guide the optimization of a pyrimidine scaffold, resulting in a lead compound with potent cellular activity. frontiersin.org This iterative cycle of design, synthesis, and testing is fundamental to transforming a preliminary hit into a viable drug candidate. nih.gov

Rational Design for Targeted Molecular Recognition (e.g., enzyme active sites, PPIs)

Rational drug design leverages detailed knowledge of a biological target's structure to create ligands with high affinity and selectivity. researchgate.net Pyrimidine-based structures are frequently used in this approach to target specific molecular features like enzyme active sites or the interfaces of protein-protein interactions (PPIs). researchgate.net

The pyrimidine scaffold has been successfully adapted to inhibit a diverse range of enzymes through rational design.

Aurora Kinase: Numerous pyrimidine derivatives have been developed as Aurora kinase inhibitors for cancer therapy. A notable example involved the design of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives to specifically induce the "DFG-out" conformation of Aurora A kinase, leading to the degradation of oncogenic proteins. frontiersin.org The crystal structure of another disubstituted pyrimidine inhibitor bound to Aurora A revealed a novel binding mode, providing a structural basis for further optimization.

CYP51: The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical target for antifungal drugs. mdpi.commdpi.com Recently, a series of novel 2-phenylpyrimidine derivatives were designed and synthesized as CYP51 inhibitors. mdpi.commdpi.com Through structural optimization and scaffold hopping, a lead compound, C6, was identified that exhibited superior antifungal activity against several clinically relevant fungal strains compared to the first-line drug fluconazole. mdpi.commdpi.com

PDE4: Phosphodiesterase 4 (PDE4) is a target for inflammatory diseases. Pharmacophore modeling and 3D-QSAR studies have been conducted on 2-phenylpyrimidine analogues to explore their binding modes as selective PDE4B inhibitors. researchgate.net These computational studies provide insights that guide the design of new molecules with enhanced inhibitory activity. researchgate.net

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. A series of 2-amino-4,6-diarylpyrimidine derivatives were designed as potent α-glucosidase inhibitors, with some compounds showing significantly stronger inhibition than the standard drug, acarbose. mdpi.com Molecular docking studies confirmed that these scaffolds form key binding interactions within the enzyme's active site. mdpi.com The aromatic rings on the pyrimidine core were found to be crucial for activity. frontiersin.org

Table 2: Pyrimidine Derivatives as Specific Enzyme Inhibitors

| Target Enzyme | Pyrimidine Scaffold Example | Key Research Finding | Reference(s) |

| Aurora Kinase A | 6-Methyl-N4-(pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine | Designed to induce DFG-out conformation, leading to oncoprotein degradation. | frontiersin.org |

| CYP51 | 2-Phenylpyrimidine derivatives | Compound C6 showed superior antifungal activity compared to fluconazole. | mdpi.commdpi.com |

| PDE4B | 2-Phenylpyrimidine analogues | A five-point pharmacophore model was developed to guide the design of selective inhibitors. | researchgate.net |

| α-Glucosidase | 2-Amino-4,6-diarylpyrimidines | Compounds exhibited stronger inhibition than standard acarbose, with aromatic substituents being key. | mdpi.com |

Protein-protein interactions (PPIs) represent a vast and challenging class of drug targets. nih.gov Unlike the well-defined cavities of traditional enzyme active sites, PPI interfaces are often large, flat, and featureless. nih.gov Designing small molecules, such as those based on a pyrimidine scaffold, to modulate these interactions is a significant focus of modern drug discovery.

The goal is to develop molecules that can either inhibit or stabilize these interactions to achieve a therapeutic effect. While designing small-molecule PPI modulators is difficult, strategies include creating focused chemical libraries dedicated to this purpose and using computational models to identify potential "hot spots" on the protein surface that are critical for the interaction. Generative machine learning models are also being developed to design novel peptide and small-molecule binders for these challenging targets. mdpi.com The structural diversity offered by scaffolds like 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine makes them attractive starting points for inclusion in libraries aimed at discovering novel PPI modulators.

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling is a central concept in rational drug design that defines the essential three-dimensional arrangement of structural features necessary for a molecule's biological activity. This approach is used to identify new hits from databases and to guide the optimization of lead compounds.

For a molecule like 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, a pharmacophore model would likely consist of features such as aromatic rings (R) and hydrophobic regions (H). A study on renin inhibitors, for example, developed a five-featured model (HHRRR) comprising two hydrophobic areas and three aromatic ring features, which proved effective in predicting compound activity. mdpi.com Similarly, a pharmacophore model for PDE4B inhibitors identified key features that led to a statistically significant 3D-QSAR model, providing crucial insights into the structural requirements for potent inhibition. researchgate.net

These models are often developed by analyzing a set of known active molecules to abstract their common features. mdpi.commdpi.com The resulting pharmacophore can then be used as a 3D query to screen large compound libraries for molecules that match the required features, thus accelerating the discovery of novel active compounds. mdpi.com This technique allows researchers to move beyond simple 2D structure-activity relationships and understand the precise spatial arrangement of functional groups required for molecular recognition at the target site.

VI. Potential Academic and Research Applications of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine

The unique structural and electronic properties of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine have positioned it as a compound of interest in various fields of academic and research-oriented chemistry. Its potential applications are being explored in areas ranging from materials science to synthetic chemistry, excluding clinical or safety-related studies.

Vii. Future Research Directions and Outlook

Emerging Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds